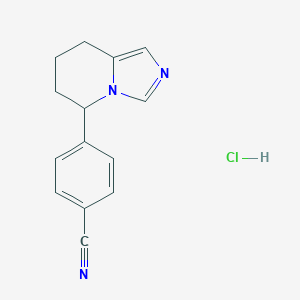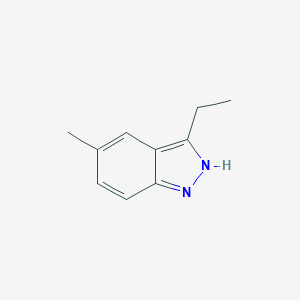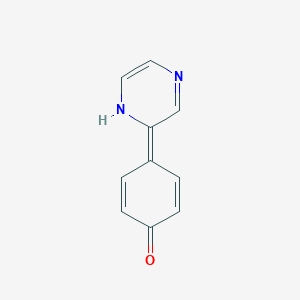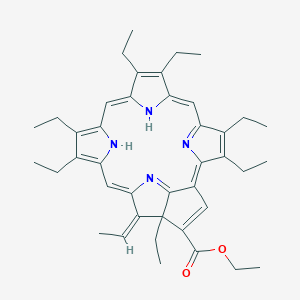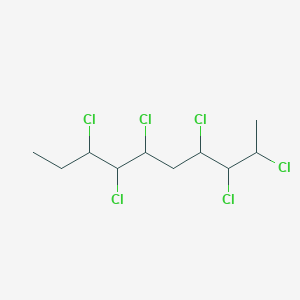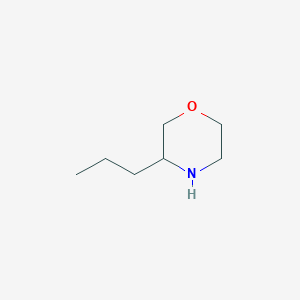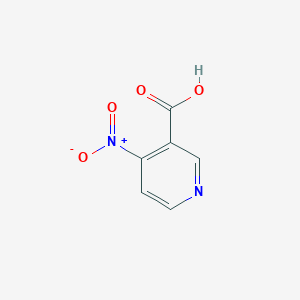
4-Nitronicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitronicotinic acid and related compounds involves several key strategies, including cycloadditions and oxidation reactions. For example, the synthesis of related structures has been achieved through stereoselective cycloadditions of nitrones with various substrates, highlighting the versatility of nitronic acids in synthetic chemistry (Tamura et al., 2005). The synthesis of 5-nitronicotinamides, closely related to 4-Nitronicotinic acid, involves cyclocondensation reactions using nitrocarbonyl compounds, showcasing another approach to synthesizing nitronic acid derivatives (Sagitullina et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-Nitronicotinic acid is characterized by the presence of a nitro group and a carboxylic acid functional group attached to a pyridine ring. This structure imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules. The presence of the nitro group, in particular, is a key feature that affects the molecule's acidity, redox properties, and ability to form hydrogen bonds.
Chemical Reactions and Properties
4-Nitronicotinic acid participates in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions. Nitrones, which are closely related to nitronic acids, are known for their [3+2]-dipolar cycloaddition reactivity, leading to the formation of isoxazolidines and isoxazolines (Anderson, 2016). Additionally, nitronic acids can undergo oxidative ring cleavage, showcasing their versatility in synthetic transformations (Roger et al., 2004).
Scientific Research Applications
Atherosclerosis Treatment : Lukasova et al. (2011) demonstrated that nicotinic acid could reduce atherosclerosis progression in mice, hinting at potential anti-inflammatory effects for treating atherosclerosis and other diseases through the activation of the GPR109A receptor on immune cells (Lukasova et al., 2011).
Superoxide Radical Anion Reactivity : Han et al. (2009) explored a nitrone spin trap with beta-cyclodextrin and dodecyl chain, revealing faster reactivity to superoxide radical anion and more persistent adduct, which could benefit radical-mediated diseases (Han et al., 2009).
Therapeutic Agents for Age-Related Diseases : Oliveira et al. (2018) discussed the potential of nitric oxide and nitroxyl compounds as therapeutic agents for age-related diseases like cancer and neurodegenerative diseases, where oxidative stress is a key factor in pathogenesis (Oliveira et al., 2018).
Stress-Related Disease Treatment : Rosselin et al. (2017) highlighted the potential of nitrone derivatives as novel therapeutic approaches for treating stress-related diseases and aging-related conditions (Rosselin et al., 2017).
Fucosidase Inhibitors : Chevrier et al. (2011) transformed nitrone 4 into potent fucosidase inhibitors, suggesting applications in biomedicine (Chevrier et al., 2011).
Degradation of Organic Pollutants : Rodríguez et al. (2013) found that nickel oxide could significantly enhance the degradation and mineralization of 2,4-D in ozonation reactions, showing promise in environmental applications (Rodríguez et al., 2013).
Dyslipidemia Drug Discovery : Wise et al. (2003) identified HM74A as a high affinity receptor for nicotinic acid, facilitating the discovery of superior drug molecules for treating dyslipidemia (Wise et al., 2003).
Micellar Catalysis in Chemical Reactions : Triboni et al. (2003) studied the acceleration of thiolysis of 4-nitro-N-n-butyl-1,8-naphthalimide by micelles in aqueous solutions, suggesting applications in cell staining and photodynamic therapy (Triboni et al., 2003).
Synthesis of Biologically Important Natural Products : Tamura et al. (2005) developed a stereoselective method for synthesizing 4-hydroxy 4-substituted glutamic acids, applicable in the synthesis of natural products like monatin, lycoperdic acid, and dysiherbaine (Tamura et al., 2005).
Synthesis of Substituted 5-Nitronicotinamides : Sagitullina et al. (2010) synthesized unreported nitriles of 5-nitronicotinic acid, which can be converted to nitronicotinamides, offering pharmaceutical applications (Sagitullina et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
4-Nitronicotinic acid, also known as nicotinic acid or niacin, primarily targets the G protein-coupled receptor (GPR109A) . This receptor is found on immune cells and plays a crucial role in lipid metabolism .
Mode of Action
4-Nitronicotinic acid acts as an agonist at the GPR109A receptor . By binding to this receptor, it inhibits the formation of intracellular cyclic adenosine monophosphate, thereby down-regulating lipolysis and the production of free fatty acids .
Biochemical Pathways
The action of 4-Nitronicotinic acid affects several biochemical pathways. It is involved in the synthesis and salvage of NAD+ , a crucial coenzyme in cellular metabolism . The compound is converted to NAD+ through a series of reactions involving the amino acid tryptophan . Additionally, it impacts lipid metabolism, specifically the pathways involved in the synthesis of LDL cholesterol .
Pharmacokinetics
The pharmacokinetics of 4-Nitronicotinic acid involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gastrointestinal tract and widely distributed throughout the body . The compound is metabolized in the liver and excreted in the urine . Its bioavailability can be influenced by factors such as dose, formulation, and individual patient characteristics .
Result of Action
The action of 4-Nitronicotinic acid results in several molecular and cellular effects. It significantly reduces the levels of LDL cholesterol and triglycerides, while increasing the levels of high-density lipoprotein (HDL) cholesterol . This leads to an improved lipid profile, reducing the risk of atherosclerosis and cardiovascular disease .
Action Environment
The action, efficacy, and stability of 4-Nitronicotinic acid can be influenced by various environmental factors. These include the patient’s diet, lifestyle, co-administration of other medications, and individual genetic factors . For instance, certain drugs may interact with 4-Nitronicotinic acid, affecting its metabolism and thereby its efficacy .
properties
IUPAC Name |
4-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-3-7-2-1-5(4)8(11)12/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXUFXWKAMQHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376585 | |
| Record name | 4-Nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitronicotinic acid | |
CAS RN |
100367-58-6 | |
| Record name | 4-Nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Nitronicotinic acid 1-oxide derivatives interesting for nucleophilic substitution reactions?
A1: The nitro group in the 4-position of the pyridine ring in 4-nitronicotinic acid 1-oxide derivatives exhibits interesting reactivity. Research has shown that this nitro group can be readily substituted with a variety of nucleophiles. [] This allows for the synthesis of diverse 4-substituted 3-pyridinecarboxanilide derivatives, expanding the possibilities for exploring the structure-activity relationship of this class of compounds.
Q2: How do the substituents at the 4-position in 4-substituted 3-pyridinecarboxanilides influence their NMR spectra?
A2: Studies using ¹H and ¹³C NMR spectroscopy have shown a correlation between the chemical shifts of the pyridine ring protons and carbons with the Hammett constants of the substituents introduced at the 4-position. [] This suggests that the electronic nature of the substituent directly influences the electron density distribution within the pyridine ring, which is reflected in the NMR spectra. Interestingly, the 4-hydroxy derivative deviates from this trend, potentially due to intramolecular hydrogen bonding influencing its electronic properties. [] This observation highlights the importance of considering both electronic and structural factors when analyzing the properties of these derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



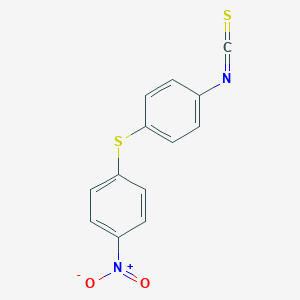
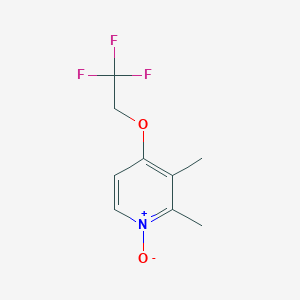
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)

